BenchChemオンラインストアへようこそ!

2-(3,5-Dichlorophenyl)propanoic acid

Physicochemical profiling Ionization constant Drug-likeness prediction

2-(3,5-Dichlorophenyl)propanoic acid (CAS 1417627-15-6), also named 3,5-dichloro-α-methylbenzeneacetic acid, is a racemic α-methyl-substituted phenylpropanoic acid with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol. It belongs to the dichlorophenyl-substituted propanoic acid class, a family of small-molecule carboxylic acids widely employed as synthetic building blocks and intermediates in pharmaceutical and agrochemical research.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 1417627-15-6
Cat. No. B13565989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)propanoic acid
CAS1417627-15-6
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C9H8Cl2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)
InChIKeyAQKYWRFLBKDCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)propanoic Acid (CAS 1417627-15-6): Structural Identity and Physicochemical Baseline for Research Procurement


2-(3,5-Dichlorophenyl)propanoic acid (CAS 1417627-15-6), also named 3,5-dichloro-α-methylbenzeneacetic acid, is a racemic α-methyl-substituted phenylpropanoic acid with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It belongs to the dichlorophenyl-substituted propanoic acid class, a family of small-molecule carboxylic acids widely employed as synthetic building blocks and intermediates in pharmaceutical and agrochemical research . The compound features a propanoic acid moiety directly attached at the α-position to a 3,5-dichlorophenyl ring, with the chlorine atoms occupying both meta positions relative to the side chain . This specific regioisomeric arrangement distinguishes it from positional analogs such as 2-(2,4-dichlorophenyl)propanoic acid, 2-(3,4-dichlorophenyl)propanoic acid (CAS 25173-22-2), and 2-(2,6-dichlorophenyl)propanoic acid, as well as from homologous 3-(3,5-dichlorophenyl)propanoic acid (CAS 95333-95-2), which carries the same aromatic substitution pattern but with the carboxylic acid side chain extended by one methylene unit . The compound is primarily available from research chemical suppliers as a specialty intermediate, with limited commercial availability.

Why 2-(3,5-Dichlorophenyl)propanoic Acid Cannot Be Interchanged with Positional Analogs: The Regioisomeric Differentiation Problem


Substitution of 2-(3,5-dichlorophenyl)propanoic acid with closely related dichlorophenylpropanoic acid analogs is not straightforward because chlorine substitution pattern and side-chain attachment position fundamentally alter molecular recognition, lipophilicity, and ionization behavior. Among the regioisomers—3,4-dichloro (CAS 25173-22-2), 2,4-dichloro, 2,6-dichloro, and 2,5-dichloro variants—each presents a distinct electrostatic surface potential, dipole moment, and steric profile that affects target binding, metabolic stability, and physicochemical properties . Even the seemingly minor change from the 2-(3,5-dichlorophenyl) (α-substituted) to the 3-(3,5-dichlorophenyl) (β-substituted, CAS 95333-95-2) configuration alters the spatial relationship between the carboxylic acid pharmacophore and the aromatic ring, producing a computed pKa shift from approximately 3.59 to a predicted 4.49, and a logP shift from an estimated 2.9 to 3.04–3.26 [1]. Furthermore, the 3,5-dichloro substitution pattern has been specifically exploited in commercial agrochemicals—2-(3,5-dichlorophenyl)malonic acid serves as a key intermediate in the synthesis of Dicloromezotiaz, a commercial mesoionic insecticide . Generic substitution without experimental validation of the specific regioisomer risks altering synthetic pathway outcomes, biological activity profiles, and intellectual property positioning . The quantitative evidence below examines the specific dimensions where differentiation data exist, while explicitly noting where comparator-matched data remain unavailable.

Quantitative Differentiation Evidence for 2-(3,5-Dichlorophenyl)propanoic Acid: Regioisomeric Comparisons and Application-Specific Performance


Regioisomeric pKa Differentiation: 3,5-Dichloro α-Substituted vs. 3,5-Dichloro β-Substituted Propanoic Acid

The target compound 2-(3,5-dichlorophenyl)propanoic acid, as an α-methyl-substituted arylacetic acid derivative, is expected to exhibit a pKa in the range of approximately 4.0–4.3 based on structural analogy to unsubstituted 2-phenylpropanoic acid (hydratropic acid, pKa ~4.3–4.4). In contrast, the 3-substituted positional isomer 3-(3,5-dichlorophenyl)propanoic acid (CAS 95333-95-2) has a predicted pKa of 4.49 ± 0.10 . The computed JChem pKa for the 3-substituted analog is 3.59, though this value likely reflects a different computational parameterization [1]. The lower pKa of the α-substituted target compound relative to the β-substituted analog (estimated difference of approximately 0.2–0.9 log units depending on the computational method) implies greater ionization at physiological pH ranges (5.5–7.4), which can directly influence membrane permeability, protein binding, and formulation behavior . This is a class-level inference based on well-established substituent effects in arylalkanoic acids; experimental pKa determination for the target compound has not been published.

Physicochemical profiling Ionization constant Drug-likeness prediction

Regioisomeric LogP and LogD Differentiation: Impact on Partitioning Behavior

Lipophilicity distinguishes the α-substituted 2-(3,5-dichlorophenyl)propanoic acid from the β-substituted 3-(3,5-dichlorophenyl)propanoic acid. The 3-substituted comparator has experimentally derived or computationally predicted logP values of 3.01–3.26 (multiple sources) and a logD (pH 7.4) of −0.084 [1]. The target compound, by virtue of its α-methyl substitution, is expected to exhibit a logP approximately 0.3–0.5 units lower than the β-substituted analog, based on the well-characterized effect of α-substitution reducing lipophilicity in arylacetic versus arylpropionic acid series . A lower logP for the target compound would translate into reduced membrane partitioning and potentially lower non-specific protein binding, a desirable feature in fragment-based drug discovery where excessive lipophilicity is a known liability. This constitutes a class-level inference grounded in the extensive structure-property relationship (SPR) data available for the phenylacetic vs. phenylpropionic acid series; direct experimental logP/logD data for the target compound remain absent from the public domain.

Lipophilicity ADME prediction LogD profiling

PPARγ Agonist Activity: 3,5-Dichloro Regioisomer Profiling Demonstrates Class-Level Weak Activity

A structurally related 3-(3,5-dichlorophenyl)propanoic acid derivative (as distinct from the target 2-substituted compound) has been profiled for PPARγ agonist activity in a transcriptional activation assay. The compound exhibited an EC50 > 10,000 nM (>10 μM) against full-length human PPARγ expressed in MG63 osteosarcoma cells, assessed after 18-hour incubation in a dual-luciferase reporter gene assay [1]. This level of PPARγ activity represents weak target engagement compared to clinical PPARγ agonists such as rosiglitazone (EC50 typically 50–200 nM) and pioglitazone (EC50 ~300–500 nM). This weak activity profile is consistent with the understanding that simple dichlorophenylpropanoic acids lacking additional pharmacophoric elaboration are insufficient for potent PPAR modulation. Critically, this data pertains to the 3-substituted homolog rather than the target 2-(3,5-dichlorophenyl)propanoic acid; no direct PPAR activity data have been reported for the target compound. This evidence serves as a class-level baseline indicating that the 3,5-dichlorophenyl scaffold alone does not confer meaningful PPAR pharmacology, and that the α-substitution pattern of the target compound would be expected to produce a distinct activity profile that remains to be experimentally characterized.

PPARgamma Metabolic syndrome Nuclear receptor

Synthetic Pathway Efficiency: 3-(3,5-Dichlorophenyl)propanoic Acid Hydrogenation Route Demonstrates High Yield as Comparator Baseline

A published synthetic route for the 3-substituted analog 3-(3,5-dichlorophenyl)propanoic acid (CAS 95333-95-2) reports a catalytic hydrogenation of 3-(3,5-dichlorophenyl)-acrylic acid (11.5 g) using 10% Pd/C (1.5 g) in THF (200 mL) at 50 psi H₂ for 3 hours, yielding 11.3 g of purified product (97.4% calculated yield) . This high-yielding two-step sequence (Knoevenagel condensation followed by hydrogenation) provides an efficiency benchmark for the preparation of 3,5-dichlorophenyl-substituted propanoic acids. The target compound 2-(3,5-dichlorophenyl)propanoic acid, bearing an α-methyl substituent, cannot be accessed through this direct hydrogenation route and instead requires alternative synthetic strategies such as α-alkylation of 3,5-dichlorophenylacetic acid esters or enantioselective methodologies. The synthetic route divergence between the α- and β-substituted isomers represents a practical procurement consideration: the 3-substituted analog benefits from a well-precedented, high-yielding literature procedure , whereas the target 2-substituted compound lacks a publicly documented optimized synthetic protocol, impacting scalability and cost-of-goods assessments. No published yield data are available for the target compound.

Synthetic methodology Catalytic hydrogenation Process chemistry

Agrochemical Intermediate Utility: 3,5-Dichlorophenyl Scaffold in Commercial Mesoionic Insecticide Synthesis

The 3,5-dichlorophenyl motif is a critical structural component in the synthesis of Dicloromezotiaz (D434402), a commercial mesoionic insecticide that provides effective control of lepidopteran pests with an underexploited mode of action . The key synthetic intermediate 2-(3,5-dichlorophenyl)malonic acid (CAS 1443412-41-6) and its derivatives—dimethyl 2-(3,5-dichlorophenyl)malonate (CAS 1443329-48-3) and 2-(3,5-dichlorophenyl)propanedioyl dichloride—all bear the identical 3,5-dichlorophenyl substitution pattern found in the target compound . The target compound 2-(3,5-dichlorophenyl)propanoic acid can serve as a closer structural surrogate or alternative starting material for the malonic acid intermediate series, offering a differentiated entry point that bypasses the malonate diester stage. This application-specific relevance is not shared by regioisomeric analogs bearing 3,4-dichloro, 2,4-dichloro, or 2,6-dichloro substitution patterns, which would produce structurally distinct insecticide candidates. The 3,5-dichloro arrangement is specifically required for the Dicloromezotiaz pharmacophore architecture. This represents a class-level inference for the target compound's potential utility, as direct use of 2-(3,5-dichlorophenyl)propanoic acid in Dicloromezotiaz synthesis has not been explicitly demonstrated in published literature.

Agrochemical intermediate Dicloromezotiaz Mesoionic insecticide

Nuisance Alert: Weak PPARγ Activity Confirms the Scaffold Alone Is Insufficient for Metabolic Disease Programs

The PPARγ EC50 > 10,000 nM recorded for the 3-(3,5-dichlorophenyl)propanoic acid derivative [1] serves as a critical cautionary data point for procurement: the unadorned 3,5-dichlorophenylpropanoic acid scaffold does not provide meaningful PPARγ agonism. For metabolic disease programs seeking PPARα/δ/γ modulators, the phenylpropanoic acid series requires extensive additional substitution—such as the α-substituted phenylpropanoic acid derivatives described as human PPARα/δ dual agonists [2]—to achieve therapeutically relevant potency (EC50 values typically in the nanomolar range). The target compound's α-methyl substitution may modestly alter the PPAR activity profile relative to the 3-substituted analog, but published structure-activity relationship (SAR) data for the PPAR phenylpropanoic acid series [2] indicate that simple mono-α-substitution alone is insufficient to transform the scaffold from micromolar to nanomolar potency. This evidence supports the view that 2-(3,5-dichlorophenyl)propanoic acid should be procured as a synthetic intermediate requiring further elaboration, not as a direct pharmacological tool compound for PPAR targets. The absence of direct PPAR activity data for the target compound is explicitly noted.

Target engagement PPAR selectivity Metabolic drug discovery

Optimal Procurement and Application Scenarios for 2-(3,5-Dichlorophenyl)propanoic Acid in Research and Industrial Programs


Agrochemical Discovery: Mesoionic Insecticide Scaffold Development via the Dicloromezotiaz Pathway

Research groups pursuing novel mesoionic insecticides targeting lepidopteran pests should prioritize procurement of 2-(3,5-dichlorophenyl)propanoic acid as a scaffold-building intermediate. The 3,5-dichlorophenyl substitution pattern is a structural prerequisite for the Dicloromezotiaz pharmacophore series, as demonstrated by the established use of 2-(3,5-dichlorophenyl)malonic acid and its derivatives as key intermediates in commercial Dicloromezotiaz synthesis . Alternative regioisomers (3,4-dichloro, 2,4-dichloro, 2,6-dichloro) are structurally incompatible with this insecticide class. The target compound offers a differentiated entry point that may simplify the synthetic sequence by eliminating the malonate ester hydrolysis step. Note that direct evidence for the target compound's use in this pathway has not been published; pilot-scale feasibility assessment is recommended before committing to large-volume procurement.

Medicinal Chemistry: α-Substituted Phenylpropanoic Acid Lead Optimization for Metabolic and Inflammatory Targets

Programs developing PPARα/δ dual agonists or related nuclear receptor modulators can use 2-(3,5-dichlorophenyl)propanoic acid as a core scaffold for SAR exploration. Published SAR from the α-substituted phenylpropanoic acid series demonstrates that the α-position is a critical vector for modulating PPAR subtype selectivity and potency . The target compound's 3,5-dichloro substitution provides a distinct electronic and steric profile compared to mono-chloro or unsubstituted analogs. However, the weak PPARγ activity (EC50 > 10 μM) of the bare 3,5-dichlorophenyl scaffold confirms that the unmodified compound is a synthetic starting point requiring further elaboration, not a direct screening candidate. Procurement decisions should account for the need for downstream derivatization chemistry.

Physicochemical Tool Compound: Ionization and Lipophilicity Reference for Dichlorophenylpropanoic Acid Series

For ADME and formulation screening cascades, 2-(3,5-dichlorophenyl)propanoic acid can serve as a α-substituted reference compound within a panel of dichlorophenylpropanoic acid regioisomers. The estimated lower pKa (~4.0–4.3) and lower logP (~2.6–2.8) of the target compound, compared to the 3-substituted analog (pKa 4.49, logP 3.01–3.26) , make it the more ionized and less lipophilic member of the series at physiological pH. This property profile is advantageous for programs seeking to minimize non-specific protein binding and maximize aqueous solubility. Experimental determination of pKa, logP, and logD for the target compound is recommended to confirm these class-level predictions.

Custom Synthesis Programs: Building Block for 3,5-Dichlorophenyl-Containing Molecular Architectures

The compound is procurable as a versatile carboxylic acid building block for amide coupling, esterification, and reduction reactions, enabling the introduction of the 3,5-dichlorophenyl-α-methyl motif into more complex molecular architectures . The α-methyl group provides a chiral center (racemic mixture), offering an entry point for enantioselective synthesis or chiral resolution strategies that are not accessible with the achiral 3-substituted analog. No published synthetic protocol or optimized yield data exist for the target compound itself , meaning that procurement should be coordinated with custom synthesis providers capable of developing and validating a scalable route, potentially adapting established 3,5-dichlorophenylacetic acid α-alkylation methodologies.

Quote Request

Request a Quote for 2-(3,5-Dichlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.